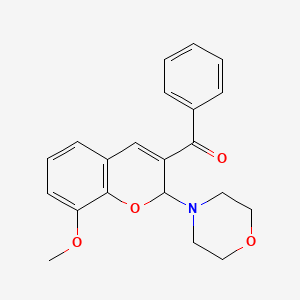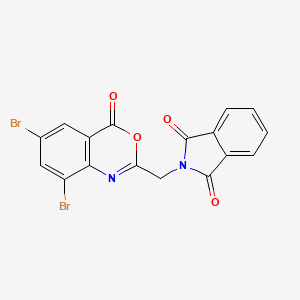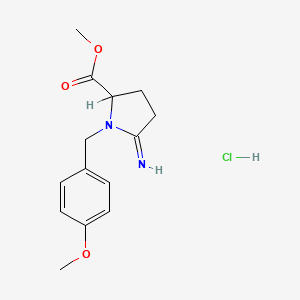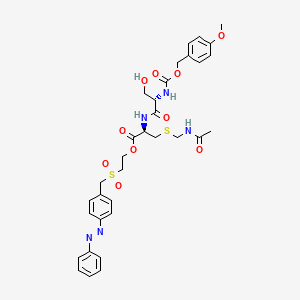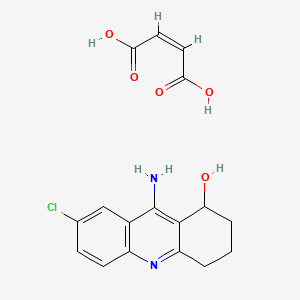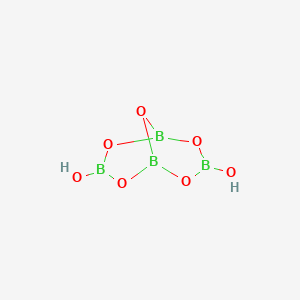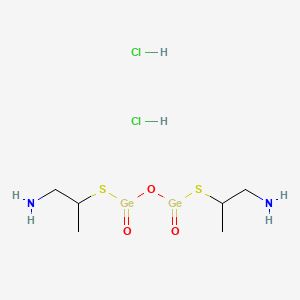
2,2'-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It is known for its unique chemical structure, which includes germanium atoms, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium-based precursors with organic compounds. One common method involves the use of rare-earth triflate catalysts for the ring-opening polymerization of 1,3-dioxolane . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium hydrides.
Aplicaciones Científicas De Investigación
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The germanium atoms in the compound can interact with biological molecules, potentially leading to the modulation of cellular processes. This interaction may involve the inhibition of specific enzymes or the activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropanoate
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropionic acid
Uniqueness
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is unique due to its specific chemical structure, which includes both germanium and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
124187-05-9 |
|---|---|
Fórmula molecular |
C6H18Cl2Ge2N2O3S2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-[[1-aminopropan-2-ylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2O3S2.2ClH/c1-5(3-9)14-7(11)13-8(12)15-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
Clave InChI |
MKAOSKWBGMYFNX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)S[Ge](=O)O[Ge](=O)SC(C)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)
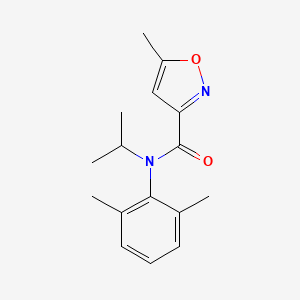

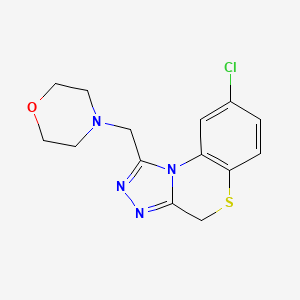
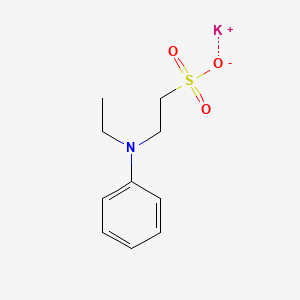
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
